molecular formula C14H18N2O B1451746 1-(Cyclopentylcarbonyl)indolin-6-amine CAS No. 1019533-47-1

1-(Cyclopentylcarbonyl)indolin-6-amine

Cat. No. B1451746
CAS RN: 1019533-47-1
M. Wt: 230.31 g/mol
InChI Key: JYAZWZSSQVPWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylcarbonyl)indolin-6-amine is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is used for research purposes .


Synthesis Analysis

The synthesis of indole derivatives, which this compound is a part of, is a well-studied field. Many methods start from ortho-substituted anilines, but more general approaches start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring (a bicyclic structure composed of a benzene ring fused to a pyrrole ring) attached to a cyclopentylcarbonyl group .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound, such as its boiling point, are not available in the literature .

Scientific Research Applications

1-CCI-6-amine has been used in a variety of scientific research applications. It has been used as a ligand in the study of protein-ligand interactions, as a substrate in enzymatic studies, and as a model compound for drug design. In addition, 1-CCI-6-amine has been used to study the effects of different environmental conditions on its reactivity and stability.

Mechanism of Action

1-CCI-6-amine acts as a ligand in the study of protein-ligand interactions. It binds to specific sites on proteins, and this binding can be used to study the structure and function of proteins. 1-CCI-6-amine can also be used as a substrate in enzymatic studies, where it can be used to study the catalytic activity of enzymes. Finally, 1-CCI-6-amine can be used as a model compound for drug design, where its structure and properties can be used to design new drugs.
Biochemical and Physiological Effects
1-CCI-6-amine has been used to study the effects of different environmental conditions on its reactivity and stability. It has been shown to be stable in a variety of pHs and temperatures. In addition, 1-CCI-6-amine has been used to study the effects of different solvents and solubilizers on its reactivity and stability.

Advantages and Limitations for Lab Experiments

1-CCI-6-amine has several advantages for lab experiments. It is a relatively stable compound and is relatively easy to prepare. In addition, it can be used as a ligand for protein-ligand interactions, as a substrate for enzymatic studies, and as a model compound for drug design. However, 1-CCI-6-amine is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

1-CCI-6-amine can be used in a variety of future directions. It can be used as a ligand in the study of protein-ligand interactions to further understand the structure and function of proteins. It can also be used in enzymatic studies to study the catalytic activity of enzymes. In addition, 1-CCI-6-amine can be used as a model compound for drug design to design new drugs. Finally, 1-CCI-6-amine can be used to study the effects of different environmental conditions on its reactivity and stability.

Safety and Hazards

The specific safety and hazard information for this compound is not available in the literature .

properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAZWZSSQVPWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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